N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a benzotriazole ring, and a methoxy-nitrobenzamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoronitrobenzene.
Coupling with Methoxy-Nitrobenzamide: The final step involves coupling the benzotriazole derivative with 4-methoxy-3-nitrobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The benzotriazole ring can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Coupling Reactions: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Coupling: Formation of new benzotriazole derivatives with extended conjugation.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzotriazole ring can also interact with metal ions, influencing their catalytic activity in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide
- N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Uniqueness
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy-nitrobenzamide moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O4/c1-30-19-9-2-12(10-18(19)26(28)29)20(27)22-14-5-8-16-17(11-14)24-25(23-16)15-6-3-13(21)4-7-15/h2-11H,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVWCJKXMIGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.